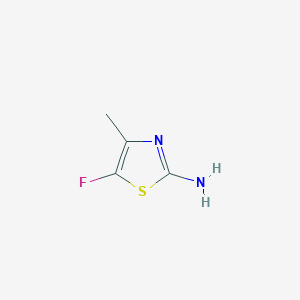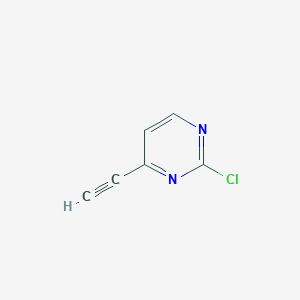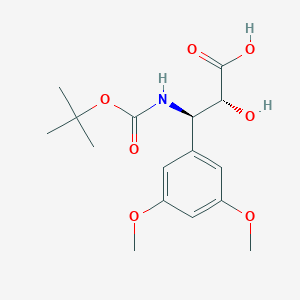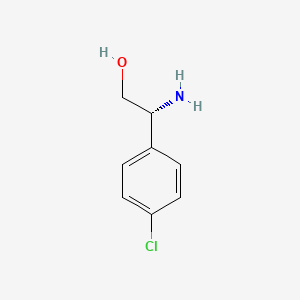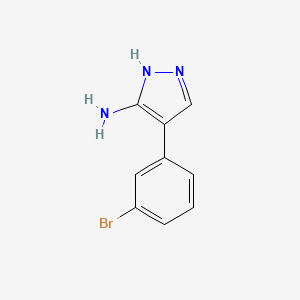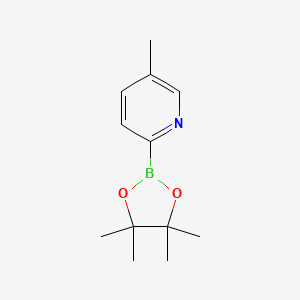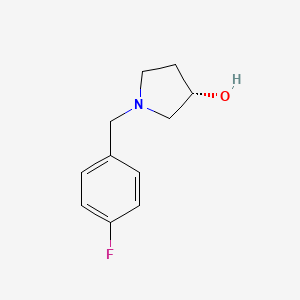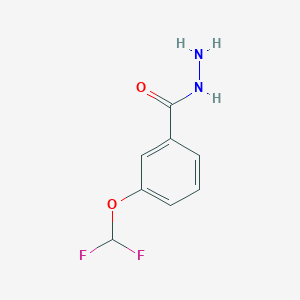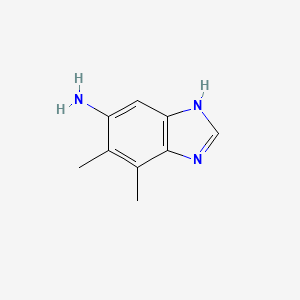![molecular formula C13H14N6O B1439369 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204298-32-7](/img/structure/B1439369.png)
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
Compounds containing a triazole ring, such as [1,2,4]triazolo[4,3-b]pyridazine, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives often involves the latest synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .
Molecular Structure Analysis
The structure of these compounds often involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .
Chemical Reactions Analysis
The chemical reactions of these compounds often involve cyclization with loss of nitrogen after amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds often depend on their specific structure and substituents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry for various purposes . For instance, they have been used for c-Met inhibition or GABA A modulating activity . These activities are crucial in the development of drugs for treating various diseases.
Fluorescent Probes
These compounds have been used as fluorescent probes . Fluorescent probes are essential tools in biological research for detecting specific components or processes in cells.
Structural Units of Polymers
These compounds have been used as structural units of polymers . Polymers with these structural units can have unique properties, making them useful in various applications.
Antibacterial Activity
Some derivatives of this compound have shown antibacterial activity . They have been found to be effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Energetic Materials
Attempts have been made to use these compounds in the design of next-generation fused ring energetic materials . These materials can have various applications, including in the military and space exploration.
Antimicrobial Activity
Heterobicyclic nitrogen systems containing 1,2,4-Triazines derivatives and 1,2,4-Triazines themselves have been found to display a diversity of biological applications such as antimicrobial activity .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth and survival .
Mode of Action
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a disruption in the signaling pathways they control .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
The molecular and cellular effects of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine’s action include the inhibition of cancer cell growth and the induction of apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine. For instance, the compound has been found to be thermostable , which suggests that it may retain its efficacy and stability under various environmental conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGWQOFYZJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



